N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide
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Overview
Description
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzyloxy group attached to a pyrimidine ring and a methoxyphenoxy group linked to an ethanesulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the benzyloxy group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy moiety can be attached through etherification reactions, often using phenol derivatives and appropriate alkylating agents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group might yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further pharmacological studies.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The presence of the benzyloxy and methoxyphenoxy groups might enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is unique due to its specific structural features, which might confer distinct biological activities and chemical properties compared to other sulfonamides. The combination of the benzyloxy and methoxyphenoxy groups with the pyrimidine and sulfonamide moieties could result in novel interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-26-17-7-9-18(10-8-17)27-11-12-29(24,25)23-19-13-20(22-15-21-19)28-14-16-5-3-2-4-6-16/h2-10,13,15H,11-12,14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODDFOWVWZCNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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